REACTION_CXSMILES
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[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([N+:11]([O-])=O)[CH:5]=1)[CH2:2][CH3:3].[H][H]>[Pd].C(OCC)(=O)C>[NH2:11][C:6]1[CH:5]=[C:4]([CH2:1][CH2:2][CH3:3])[CH:9]=[CH:8][C:7]=1[OH:10]
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Name
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|
Quantity
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6.65 g
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Type
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reactant
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Smiles
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C(CC)C1=CC(=C(C=C1)O)[N+](=O)[O-]
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Name
|
|
Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
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|
Quantity
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55 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered through Celite™
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
|
NC1=C(C=CC(=C1)CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |